

Potential Therapeutic Applications of Peonidin 3,5-diglucoside: A Technical Guide

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Compound of Interest

Compound Name: *Peonidin 3,5-diglucoside*

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peonidin 3,5-diglucoside, an anthocyanin belonging to the flavonoid class of polyphenols, is a natural pigment found in a variety of plant sources, including fruits, vegetables, and flowers. While research specifically isolating and quantifying the therapeutic effects of **Peonidin 3,5-diglucoside** is still emerging, the broader class of peonidin glycosides has demonstrated significant potential across several therapeutic areas. This technical guide summarizes the available data on **Peonidin 3,5-diglucoside** and its closely related analogs, Peonidin 3-glucoside and the aglycone Peonidin, to provide a comprehensive overview of its potential applications in drug discovery and development. The primary areas of therapeutic interest include its antioxidant, anti-inflammatory, anti-cancer, neuroprotective, and cardioprotective properties. This document provides a detailed examination of the current scientific literature, including quantitative data where available, experimental methodologies, and an exploration of the underlying signaling pathways.

Introduction to Peonidin 3,5-diglucoside

Peonidin 3,5-diglucoside is a water-soluble glycoside of peonidin, where glucose molecules are attached at the 3 and 5 positions of the core peonidin structure. Its chemical structure contributes to its vibrant color and its potential biological activities. The presence of multiple hydroxyl groups and a conjugated system of double bonds are thought to be key to its

antioxidant capacity. Natural sources of **Peonidin 3,5-diglucoside** include certain varieties of grapes, berries, and ornamental flowers[1].

Due to the limited availability of specific quantitative data for **Peonidin 3,5-diglucoside**, this guide will also present data from its more extensively studied relatives, Peonidin 3-glucoside and Peonidin, to infer potential therapeutic efficacy. It is crucial to note that while these compounds share a common core, differences in glycosylation can affect bioavailability, metabolism, and ultimately, biological activity.

Potential Therapeutic Applications

The therapeutic potential of peonidin and its glycosides stems from their ability to modulate various cellular processes, primarily through their antioxidant and anti-inflammatory actions. These foundational properties translate into potential applications in several key disease areas.

Antioxidant Effects

Anthocyanins are renowned for their antioxidant properties, acting as free radical scavengers and modulators of endogenous antioxidant defense mechanisms. While specific IC50 values for **Peonidin 3,5-diglucoside** in standard antioxidant assays are not widely reported, a study on Euterpe oleracea Mart. (açai) fruits reported an IC50 value of 2.20 µg/mL in a DPPH assay for a compound identified as Peonidin-3,5-diglucoside[2]. The antioxidant activities of related peonidin compounds are summarized in the table below. It is important to note that diglucosylation at the C3 and C5 positions may lower the antioxidant activity compared to the aglycone or monoglycosylated forms due to steric hindrance[3].

Compound	Assay	IC50 / Activity	Source / Cell Line	Reference
Peonidin 3,5-diglucoside	DPPH	IC50: 2.20 µg/mL	Euterpe oleracea Mart.	[2]
Peonidin	Superoxide Radical Scavenging	Lower activity than delphinidin, petunidin, malvidin, and cyanidin	N/A	[3]

Table 1: Quantitative Antioxidant Activity of **Peonidin 3,5-diglucoside** and Related Compounds

Anti-Inflammatory Effects

Chronic inflammation is a key driver of many diseases. Flavonoids, including peonidin derivatives, have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6[4][5]. A study on a polyacylated form, Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside), demonstrated its ability to suppress the production of pro-inflammatory cytokines in a mouse model of colitis[6]. While direct quantitative data for **Peonidin 3,5-diglucoside** is scarce, the known mechanisms of related compounds suggest a strong potential for anti-inflammatory activity.

Compound	Model / Cell Line	Effect	Target	Reference
Peonidin-3-O-(3,6-O-dimalonyl-β-D-glucoside)	DSS-induced colitis in mice	Reduced production of pro-inflammatory cytokines	Inflammatory signaling pathways	[6]
Peonidin 3-glucoside	In silico study	Inhibition of TNF-α signaling	TNF-α receptor	

Table 2: Anti-Inflammatory Activity of Peonidin Glycosides

Anti-Cancer Activity

Peonidin and its glycosides have been investigated for their potential to inhibit cancer cell growth and induce apoptosis. Studies on Peonidin 3-glucoside have shown that it can cause cell cycle arrest at the G2/M phase and down-regulate the expression of key cell cycle proteins such as CDK-1, CDK-2, cyclin B1, and cyclin E in human breast cancer cells (HS578T)[7][8][9][10][11]. It has also been shown to inhibit the metastasis of lung cancer cells by downregulating the MAPK pathway[4][11].

Compound	Cell Line	IC50	Effect	Reference
Peonidin 3-glucoside	HS578T (Breast Cancer)	Not specified	G2/M cell cycle arrest, induction of apoptosis	[7] [8] [9] [10] [11]
Peonidin 3-glucoside	Lewis Lung Carcinoma (in vivo)	Not applicable	Inhibition of tumor growth	[7] [9] [10]

Table 3: Anti-Cancer Activity of Peonidin 3-glucoside

Neuroprotective Effects

The antioxidant and anti-inflammatory properties of flavonoids suggest their potential in neuroprotection. They may protect neurons from oxidative stress-induced damage and modulate signaling pathways involved in neuronal survival, such as the MAPK pathway[\[12\]](#)[\[13\]](#). While direct evidence for **Peonidin 3,5-diglucoside** is limited, the general neuroprotective effects of anthocyanins are well-documented[\[4\]](#)[\[14\]](#).

Cardioprotective Effects

Peonidin has demonstrated cardioprotective effects against doxorubicin-induced cardiotoxicity in rats. Pre-treatment with peonidin showed a dose-dependent improvement in cardiac function and a reduction in cardiac biomarkers of injury[\[15\]](#). The mechanism is thought to involve antioxidative, anti-inflammatory, and membrane-stabilizing effects[\[15\]](#). The NF-κB signaling pathway is a key target in the cardioprotective effects of flavonoids[\[5\]](#).

Compound	Model	Dosage	Key Findings	Reference
Peonidin	Doxorubicin-induced cardiotoxicity in Wistar rats	200 mg/kg and 400 mg/kg	Dose-dependent improvement in cardiac function, reduction in LDH, CK, and troponin levels	[15]

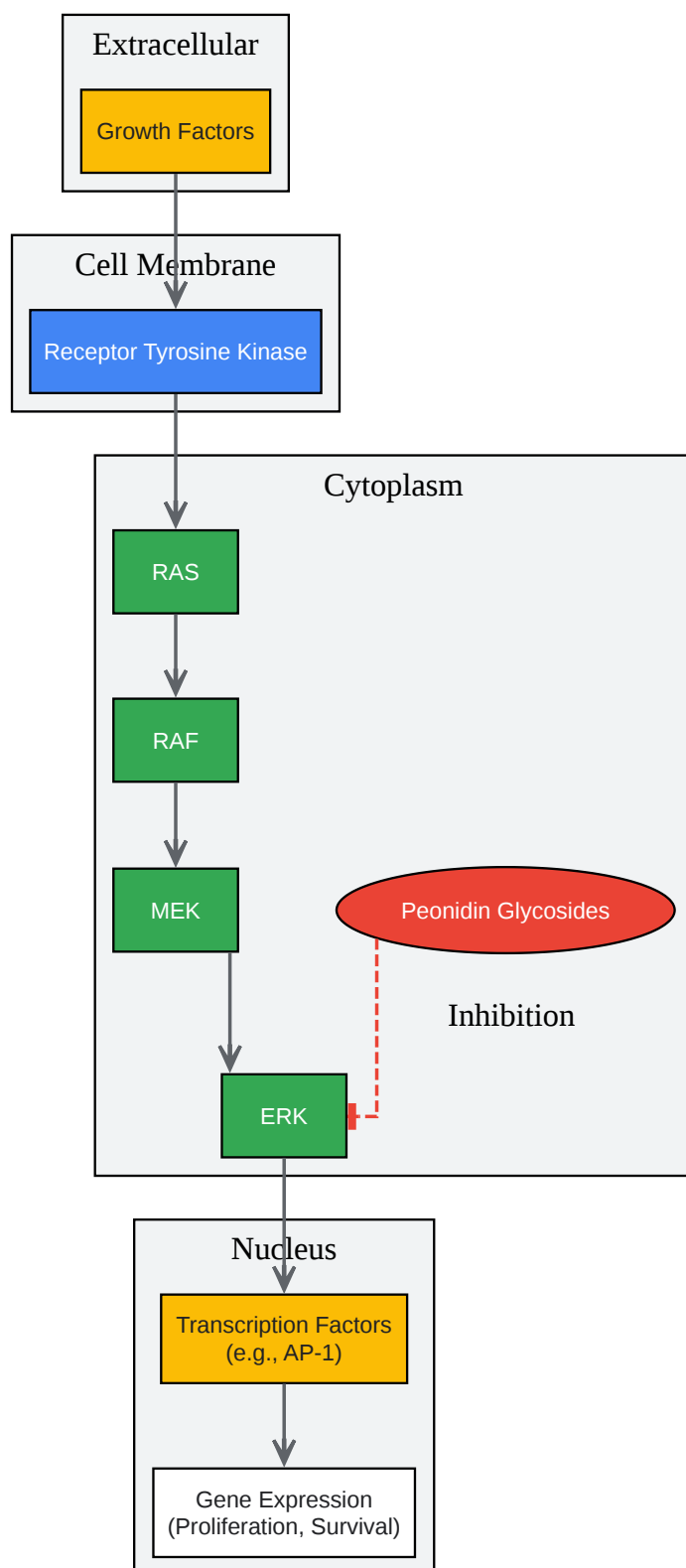
Table 4: Cardioprotective Effects of Peonidin

Signaling Pathways and Mechanisms of Action

The therapeutic effects of peonidin and its derivatives are mediated through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

MAPK Signaling Pathway in Cancer and Neuroprotection

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. In cancer, aberrant MAPK signaling often promotes uncontrolled cell growth. Peonidin 3-glucoside has been shown to inhibit the metastasis of lung cancer cells by attenuating the phosphorylation of ERK1/2, a key component of the MAPK pathway[4][11]. In the context of neurodegeneration, the modulation of MAPK signaling by flavonoids can influence neuronal survival and death[12][13].

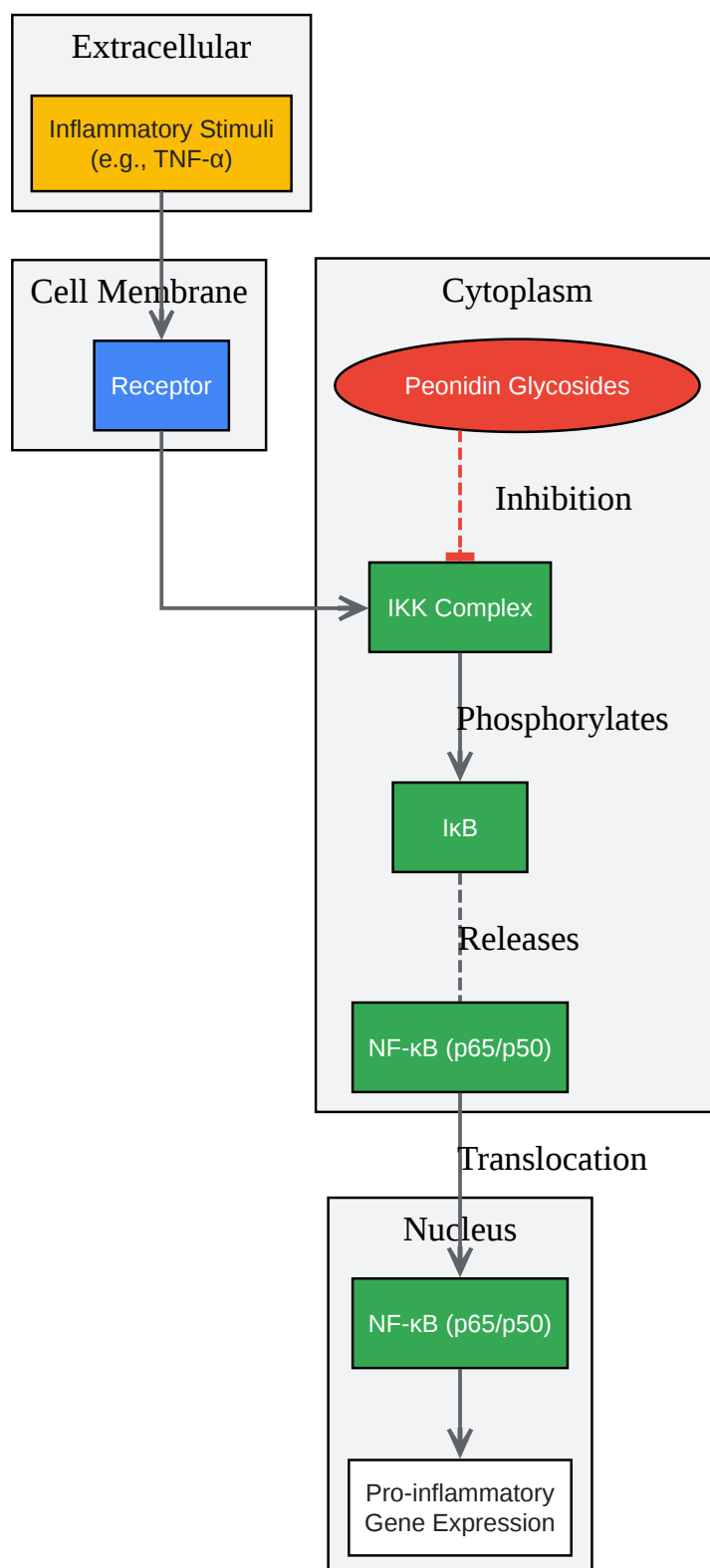


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MAPK Signaling Pathway Inhibition by Peonidin Glycosides.

NF- κ B Signaling Pathway in Inflammation and Cardioprotection

The NF- κ B signaling pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of numerous pro-inflammatory genes. Flavonoids, including peonidin derivatives, can inhibit this pathway, thereby reducing inflammation[5]. This mechanism is also implicated in their cardioprotective effects, as inflammation plays a significant role in cardiac damage.



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NF-κB Signaling Pathway Inhibition by Peonidin Glycosides.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the evaluation of the therapeutic potential of compounds like **Peonidin 3,5-diglucoside**.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and straightforward method to assess the free radical scavenging activity of a compound.

- Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
- Procedure:
 - Prepare a stock solution of **Peonidin 3,5-diglucoside** in a suitable solvent (e.g., methanol or ethanol).
 - Prepare a working solution of DPPH in the same solvent.
 - In a 96-well plate, add various concentrations of the **Peonidin 3,5-diglucoside** solution.
 - Add the DPPH working solution to each well and mix.
 - Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
 - Measure the absorbance at 517 nm using a microplate reader.
 - A control containing only the solvent and DPPH is also measured.
 - The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.



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Workflow for DPPH Radical Scavenging Assay.

In Vitro Anti-Cancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

- Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
- Procedure:
 - Seed cancer cells in a 96-well plate and allow them to adhere overnight.
 - Treat the cells with various concentrations of **Peonidin 3,5-diglucoside** for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT solution to each well and incubate for a few hours to allow formazan crystal formation.
 - Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
 - Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

In Vivo Cardioprotective Activity Model

Animal models are essential for evaluating the cardioprotective effects of a compound in a physiological setting. A common model is doxorubicin-induced cardiotoxicity in rats.

- Experimental Design:
 - Animals are divided into groups: a control group, a doxorubicin-only group, and doxorubicin groups pre-treated with different doses of **Peonidin 3,5-diglucoside**.
 - The treatment groups receive **Peonidin 3,5-diglucoside** orally for a specified period.
 - Cardiotoxicity is induced by intraperitoneal injection of doxorubicin.
 - After a set time, various parameters are assessed:
 - Cardiac function: Echocardiography to measure parameters like ejection fraction and fractional shortening.
 - Biochemical markers: Blood samples are analyzed for levels of cardiac troponin, creatine kinase-MB (CK-MB), and lactate dehydrogenase (LDH).
 - Histopathology: Heart tissue is examined for signs of damage, inflammation, and fibrosis.
 - Oxidative stress markers: Levels of antioxidants (e.g., glutathione) and markers of oxidative damage in heart tissue are measured.

Future Directions and Conclusion

Peonidin 3,5-diglucoside represents a promising natural compound with the potential for broad therapeutic applications. However, the current body of research is limited, with a notable lack of specific quantitative data on its biological activities. Future research should focus on:

- Isolation and Purification: Developing efficient methods for the isolation and purification of **Peonidin 3,5-diglucoside** to enable detailed in vitro and in vivo studies.
- Quantitative Bioassays: Conducting comprehensive studies to determine the IC₅₀ values of **Peonidin 3,5-diglucoside** in a range of antioxidant, anti-inflammatory, and anti-cancer assays.

- **In Vivo Efficacy:** Evaluating the therapeutic efficacy of purified **Peonidin 3,5-diglucoside** in relevant animal models of cancer, neurodegenerative diseases, and cardiovascular diseases.
- **Pharmacokinetics and Bioavailability:** Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of **Peonidin 3,5-diglucoside** to understand its bioavailability and optimize dosing.
- **Mechanism of Action:** Further elucidating the specific molecular targets and signaling pathways modulated by **Peonidin 3,5-diglucoside**.

In conclusion, while the therapeutic potential of **Peonidin 3,5-diglucoside** is strongly suggested by the activities of its close analogs, dedicated research is required to fully characterize its pharmacological profile and validate its use as a therapeutic agent. This technical guide provides a foundation for researchers and drug development professionals to explore the promising opportunities presented by this natural compound.

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